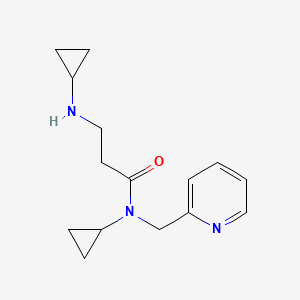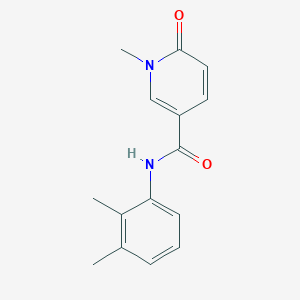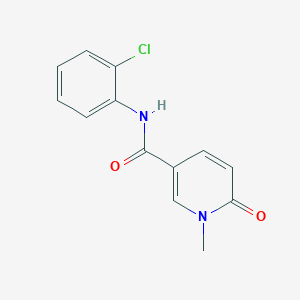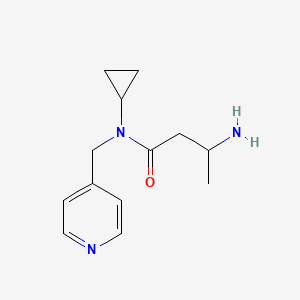
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide, also known as CPP-115, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of beneficial effects.
Wirkmechanismus
As mentioned earlier, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of GABA in the brain, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide can reduce neuronal excitability and promote relaxation and calmness.
Biochemical and Physiological Effects
The effects of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide on the brain and body are complex and multifaceted. In addition to its effects on GABA levels, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been shown to modulate the activity of several other neurotransmitter systems, including dopamine, serotonin, and glutamate. These effects can have a range of physiological and biochemical consequences, such as altering synaptic plasticity, regulating mood and emotion, and modulating reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide as a research tool is its high potency and specificity for GABA aminotransferase. This allows researchers to selectively manipulate GABA levels in the brain and study the effects on various physiological and behavioral processes. However, one limitation of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in the body over extended periods of time.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide. One area of interest is its potential as a treatment for drug addiction, particularly for stimulant drugs such as cocaine and methamphetamine. N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been shown to reduce drug-seeking behavior in preclinical models of addiction, suggesting that it may be a promising therapeutic option. Another potential direction is the use of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide as a tool for studying the role of GABA in various neurological disorders, such as epilepsy and anxiety. Finally, there is also interest in developing more potent and longer-lasting versions of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide, which could have even greater therapeutic potential.
Synthesemethoden
The synthesis of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide involves several steps, starting with the reaction of cyclopropanecarboxylic acid with pyridine-2-methanol to form the corresponding ester. This ester is then reacted with cyclopropylamine to form the amide, which is further cyclized to form the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been studied extensively in preclinical models of various neurological disorders, including epilepsy, anxiety, and addiction. In these studies, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been shown to have potent anticonvulsant, anxiolytic, and anti-addictive effects, suggesting that it may be a promising treatment for these conditions.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(8-10-17-12-4-5-12)18(14-6-7-14)11-13-3-1-2-9-16-13/h1-3,9,12,14,17H,4-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEKJPZIWDIWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC(=O)N(CC2=CC=CC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)

![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)


![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
